Journal Name:Physica B: Condensed Matter
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Ring Homopolymers Prefer Crumpling into Odd-Length Segments
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-03-16 , DOI: 10.1002/mats.202200013
By studying the collapse of a simple ring homopolymer devoid of solvent interactions and chemical heterogeneity, it is shown that segments with an odd number of low-energy dihedral angles are unusually frequent. The prevalence of odd-size segments is due to the greater decrease in end-to-end length as compared with crumpling to even-size segments. These results suggest that the sizes of some conformational features of polymers may arise, not due to specific chemical interactions, but rather from generic characteristics of polymers.
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Combining 13C-NMR Triad Sequence Data with Joint Molecular Weight and Composition Data to Estimate Parameters in a Gas-Phase Polyethylene Reactor Model
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-01-12 , DOI: 10.1002/mats.202200073
A three-site metallocene catalyst is used in a gas-phase semi-batch reactor to produce ethylene/hexene copolymers. At the end of each batch, polyethylene (PE) is collected and analyzed to determine the carbon-13 nuclear magnetic resonance (13C-NMR) triad sequence distribution. Joint molecular weight (MW) and composition distribution data are obtained using gel permeation chromatography with an infrared detector (GPC-IR). Data from ten experimental runs are used for kinetic parameter estimation. Using a mean-squared error (MSE) selection methodology, 23 of the 36 model parameters are selected for estimation using the available polymerization rate and PE characterization data. The remaining parameters are held at initial guesses to avoid overfitting. Addition of the triad data to the parameter estimation problem allows for one additional parameter to be estimated and results in improved parameter estimates. Standard deviations of all but one of the estimated parameters decreased due to inclusion of triad data. The updated parameter estimates result in good fits for the triad data and for joint MW and composition data. The model accurately predicts four validation data sets not used for parameter estimation. The new model and its updated parameter estimates will be valuable for scaling up new polymer grades from laboratory-scale to commercial-scale.
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Molecular Dynamics Simulation for Separation Performance of PDMS/Fluorosilane Membrane with Different Mass Ratios in Acetone–Water Mixture
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-10-25 , DOI: 10.1002/mats.202200057
Polydimethylsiloxane (PDMS) membrane in suitable-fluorinated level have excellent pervaporation performance as well as antibiological contamination performance. The pervaporation membranes with different PDMS/fluorosilane mass ratios, the adsorption and dissolution behaviors of acetone molecules on the membrane surface, as well as the diffusion and permeation behaviors in the membranes are studied by all-atom molecular dynamics simulation (AAMDS). The results show that when the mass ratio of PDMS/fluorosilane is 100/20, the surface solubility of acetone is 11.711 (J cm−3)0.5, and the interfacial interaction is −16897.0415 kcal mol−1, both of which are the highest. The results of wide-angle X-ray diffraction (WAXD) showed that there are amorphous regions in the membranes suitable for acetone penetration. The maximum chain spacing of the PDMS/fluorosilane(100/20)_membranes is 10.8482 Å, and the free volume fraction (FFV) is 3.03%, both of which are the largest. The change rate of long-term mean square displacement (MSD) in PDMS/fluorosilane(100/20)_Membrane with time is 0.45269. The Young's modulus E, shear modulus G, volume modulus K, and Poisson's ratio ν of PDMS/fluorosilane(100/20)_Membrane are 0.3249, 0.4061, 0.0492 GPa and -0.5999, respectively. The elasticity of the membrane enhances the diffusion behavior of acetone molecules, and the self-diffusion coefficient of acetone in the membrane is 0.07545 Å2 ps−1.
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Fully Atomistic Molecular Dynamics Simulation of the Structure and Morphology of Small-Molecular Additives in Rubber Matrices
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-07-21 , DOI: 10.1002/mats.202200030
This work investigates the compatibility of ten commercially available accelerators and ten antioxidants with three types of rubber by using molecular dynamics simulation. By constructing fully atomistic models of rubber and small molecules, firstly, the length and number of polymer chains, as well as the number of small molecules are optimized by calculating the solubility parameter. All simulated systems are guaranteed to reach equilibrium by checking the change of the density and energy. Then this work shows that the simulated results match well with each other, which are obtained from the value and the difference of the binding energy of the rubber systems, fractional free volume of the rubber systems, and self-diffusion coefficient of small molecules calculated from the mean square displacement–time curve. And some small molecules which are more compatible with rubbers are found. More importantly, this study can further determine their compatibility preference by calculating the partition coefficients of small molecules in the rubber blends. Meanwhile, the temperature effect on the change of the compatibility is as well examined. In general, this work provides some guidance for determining the compatibility between rubber and small-molecule additives, enabling the design of high-performance rubber materials.
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Influence of Specific Structure on the Dielectric and Thermal Performance of Bulk Polymers: Atomistic Molecular Dynamics Simulations of XNBR
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-07-18 , DOI: 10.1002/mats.202270007
Front Cover: The dipoles of carboxylated acrylonitrile-butadiene rubber (XNBR) chains are oriented under the alternating electric field, illustrating the feasibility of a nonequilibrium molecular dynamics (NEMD) simulation method. To investigate the effect of XNBR molecular structure on dielectric properties, the nonequilibrium approach with an external temperature field and alternating electric field can be used. This is reported by Fei Cai, Sizhu Wu, and co-workers in article number 2200006.
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Dynamics Responses of Graphene Nanoplatelets-Reinforced Polydimethylsiloxane Nanocomposites: A Molecular Dynamics Study
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1002/mats.202300021
Molecular dynamics method is employed to characterize the mechanical properties of polydimethylsiloxane (PDMS) materials reinforced by graphene nanoplatelets (GNPs). Modeling results demonstrate that the addition of GNPs to PDMS significantly improves the damping properties of PDMS at high temperatures. The underlying physical mechanism is further investigated, and it is found that the interfacial interactions between the GNPs and PDMS play a crucial role in the energy dissipation capabilities. At elevated temperatures, a decrease in the interaction energy between the GNPs and PDMS matrix is observed, increasing the interfacial shipment, and improving the energy dissipation. In addition, GNPs will reflect more impact energy at a higher temperature. This study provides valuable insights into the use of GNPs for the improvement of the damping performance of PDMS materials at high temperatures.
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Kelvin's Tetrakaidecahedron as a Wigner–Seitz Cell Found in Spherically Microphase-Separated BCC Lattice from AB Diblock Copolymer by Monte Carlo Simulation
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1002/mats.202300016
Metropolis Monte–Carlo simulation is carried out for microphase-separated bulk state of AB diblock copolymers with various compositions. The distribution probability of end segments in long B-block chain are explored to determine the Wigner–Seitz(WS) cells as primitive cells for four known periodic structures, lamellar-, Gyroid-, cylindrical-, and spherical ones. The end segments are commonly turned to be localized at the several distinct far sites from the lattice points of WS cells for all morphologies investigated. Among them, when the fraction of A segments is 0.25, a hexagonal prism type column appears as a WS, while when the fraction is much lower at 0.1, body-centered cubic(BCC) lattice is formed and its end segments are found to be localized at hexagonal frames and also on the six square faces of truncated octahedron or Kelvin's Tetrakaidecahedron(KT), which has rarely been found in real soft material ever. This achievement is strongly pointing that each micelle formed by self-assembled diblock coplymers in bulk have essentially the framework of equivolume KT in real material systems.
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Volumetric and Energetic Properties of Polystyrene and Polyethylene Oxide Affected by Thermal Cycling
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1002/mats.202300008
Polymers are known to exhibit hysteresis in their thermal and volumetric properties between cooling and heating at the glass transition. A thorough investigation of this hysteresis using atomistic simulation is not proposed until now. In this work, therefore, the glass transition is studied through heating and cooling protocols at constant rate for two polymers, polystyrene (PS) and polyethylene oxide (PEO), with different molecular weights. To achieve this objective, the analysis is carried out by plotting against temperature, specific volume, coefficient of thermal expansion, total energy, and constant volume heat capacity. The calculated properties for PS and PEO are found to be in good agreement with experimental data, confirming the accuracy of the TraPPE force field for these polymers. The glass transition temperature (Tg) range remains the same regardless of the properties. Moreover, the difference in properties between heating and cooling processes systematically leads to a peak at the same temperature, associated with Tg. Finally, starting from a low temperature, the polymer chains remain mainly in a potential well as the temperature rises, while during cooling the exploration of the configuration space continues up to the temperature where no torsional changes are observed.
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Secondary Structure Formation in Hybrid Synthetic/Peptide Polymers: Insights from Molecular Dynamics Simulations
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-02-23 , DOI: 10.1002/mats.202200070
Proteins and peptides exhibit an immense variety of structures, which are generally classified according to simple structural motifs (mainly α helices and β sheets). Considerable efforts have been invested in understanding the relationship between chemical structure (primary structure) of peptides and their spatial motifs (secondary structure). However, little is known about the possibility to interfere intentionally in these structural driving forces, for example, by inserting (short) artificial polymer chains in the peptide backbone. Structure formation on such hybrid synthetic/biochemical polymers is still an emerging field of research. Here, molecular dynamics simulations are used to illustrate the influence of inserted polyethylene segments on the secondary structure of several peptide homopolymers. A loss of structure of ≈50% when the peptide chain length drops to ten amino acids and a practically complete absence for even shorter peptide segments.
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Isolating the Effect of Crosslink Densities on Mechanical Properties of Isotactic Polypropylene Using Dissipative Particle Dynamics
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/mats.202370007
Front Cover: In article number 2300014, Yoshitake Suganuma and James A. Elliott investigate the effect of crosslink density on mechanical properties of isotactic polypropylene (iPP) by the dissipative particle dynamics (DPD) method. Coarse-grained structures of iPP (blue chains) with different numbers of crosslinks (magenta spheres) are developed from an all-atom model of iPP by Bayesian optimization, and their tensile tests are performed in DPD simulations.
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